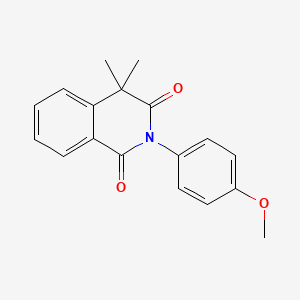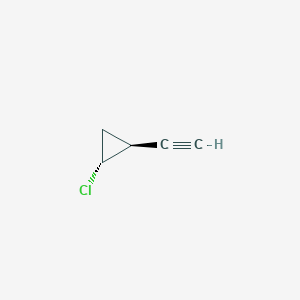
rac-(1R,2S)-1-chloro-2-ethynylcyclopropane,trans
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-(1R,2S)-1-chloro-2-ethynylcyclopropane,trans: is a cyclopropane derivative characterized by the presence of a chlorine atom and an ethynyl group attached to the cyclopropane ring
準備方法
The synthesis of rac-(1R,2S)-1-chloro-2-ethynylcyclopropane,trans typically involves the reaction of cyclopropane derivatives with appropriate reagents under controlled conditions. One common method includes the use of chlorinating agents to introduce the chlorine atom, followed by the addition of an ethynyl group through a coupling reaction. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
化学反応の分析
rac-(1R,2S)-1-chloro-2-ethynylcyclopropane,trans undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic reagents.
Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding epoxides or reduction to yield alkanes. Common reagents used in these reactions include halogenating agents, nucleophiles, and reducing agents. Major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
rac-(1R,2S)-1-chloro-2-ethynylcyclopropane,trans has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of rac-(1R,2S)-1-chloro-2-ethynylcyclopropane,trans involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular pathways and physiological responses. The exact pathways involved depend on the specific application and context of use.
類似化合物との比較
rac-(1R,2S)-1-chloro-2-ethynylcyclopropane,trans can be compared with other cyclopropane derivatives such as:
- rac-(1R,2S)-2-(Isopropoxycarbonyl)cyclohexane-1-carboxylic acid
- rac-(1R,2S)-2-(4-Methylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid
- rac-(1R,2S)-2-(4-Fluorophenyl)piperazine-1-carbonyl)cyclohexane-1-carboxylic acid These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of this compound lies in its combination of a chlorine atom and an ethynyl group, which imparts distinct chemical reactivity and potential uses.
特性
分子式 |
C5H5Cl |
|---|---|
分子量 |
100.54 g/mol |
IUPAC名 |
(1R,2S)-1-chloro-2-ethynylcyclopropane |
InChI |
InChI=1S/C5H5Cl/c1-2-4-3-5(4)6/h1,4-5H,3H2/t4-,5-/m1/s1 |
InChIキー |
LDKOIWCNQHXIKE-RFZPGFLSSA-N |
異性体SMILES |
C#C[C@@H]1C[C@H]1Cl |
正規SMILES |
C#CC1CC1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-(3,4-dimethoxyphenethyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]purine-2,4(1H,3H)-dione](/img/structure/B13582633.png)
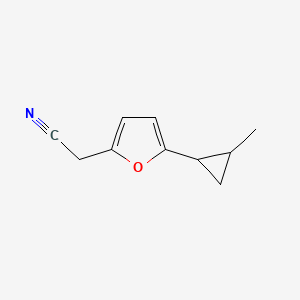
![tert-butyl N-[2-(4-aminophenyl)ethyl]-N-methylcarbamate](/img/structure/B13582639.png)


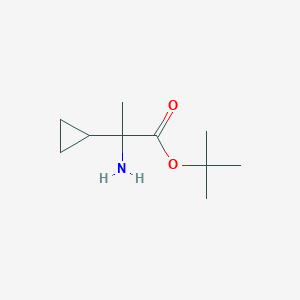
![3-(5-(Aminomethyl)-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B13582673.png)
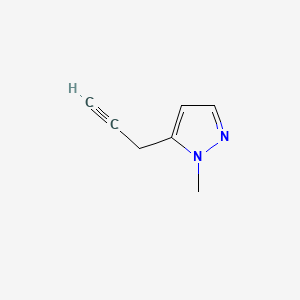
![{3-Methyl-2-azabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride](/img/structure/B13582682.png)

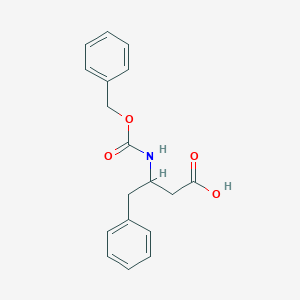

![1-{4H,5H-[1,2,4]triazolo[4,3-a]quinolin-1-yl}methanaminedihydrochloride](/img/structure/B13582706.png)
